N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide
CAS No.: 207926-35-0
Cat. No.: VC3911160
Molecular Formula: C7H4BrF3N2O
Molecular Weight: 269.02 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 207926-35-0 |
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Molecular Formula | C7H4BrF3N2O |
Molecular Weight | 269.02 g/mol |
IUPAC Name | N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide |
Standard InChI | InChI=1S/C7H4BrF3N2O/c8-4-1-2-5(12-3-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) |
Standard InChI Key | CXCKTGKKDFYHED-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Br)NC(=O)C(F)(F)F |
Canonical SMILES | C1=CC(=NC=C1Br)NC(=O)C(F)(F)F |
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a trifluoroacetamide group linked to a pyridine ring, which is further substituted with a bromine atom at the 5-position. The unique structural features of this compound make it valuable for developing new therapeutic agents and materials with enhanced properties.
Key Structural Data:
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Molecular Formula: C7H4BrF3N2O
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Molecular Weight: 269.019 g/mol
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CAS Number: 207926-35-0
Chemical Reactions:
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Solvents: Dichloromethane is often used as a solvent.
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Bases: Sodium hydroxide can be employed as a base to facilitate reactions.
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Reaction Conditions: Temperature and solvent choice significantly affect the yield and selectivity of the products formed.
Biological and Therapeutic Applications
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is under investigation for its potential biological activities. The trifluoromethyl group enhances membrane permeability and bioavailability, which are crucial for therapeutic applications. This compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Potential Therapeutic Areas:
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Oncology: Fluorinated compounds like this one are being explored for their potential in cancer treatment.
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Infectious Diseases: The unique properties of fluorinated compounds make them candidates for developing new antimicrobial agents.
Analytical Techniques
To assess the properties and stability of N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide, various analytical techniques are employed:
Techniques Used:
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Thermogravimetric Analysis (TGA): Used to evaluate thermal stability.
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Differential Scanning Calorimetry (DSC): Provides information on thermal transitions and stability.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide can be compared with other fluorinated compounds in terms of its chemical and biological properties.
Similar Compounds:
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(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide: This compound also features a trifluoroacetamide group and is involved in nucleophilic substitutions and coupling reactions.
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N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide: Similar in structure but with the bromine at the 6-position instead of the 5-position .
Future Directions:
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Therapeutic Applications: Continued investigation into its therapeutic potential, particularly in oncology and infectious diseases.
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Materials Science: Exploration of its properties for developing new materials with enhanced characteristics.
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